

A Technical Guide to the Certificate of Analysis for Tezacaftor-d6

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for **Tezacaftor-d6**, a deuterated analog of the cystic fibrosis transmembrane conductance regulator (CFTR) corrector, Tezacaftor. This document is intended to assist researchers, scientists, and drug development professionals in understanding the critical quality attributes and analytical methodologies used to ensure the identity, purity, and quality of this stable isotope-labeled compound.

Overview of Tezacaftor-d6

Tezacaftor is a CFTR corrector that facilitates the cellular processing and trafficking of the CFTR protein to the cell surface, thereby increasing the amount of functional protein.[1] The deuterated version, **Tezacaftor-d6**, is a valuable tool in pharmacokinetic and metabolism studies, often used as an internal standard in analytical methods like liquid chromatographymass spectrometry (LC-MS).[2][3] Its increased molecular weight due to the deuterium atoms allows for its clear differentiation from the non-labeled drug in biological matrices.

Representative Certificate of Analysis

A Certificate of Analysis for **Tezacaftor-d6** provides a summary of the quality control tests performed on a specific batch of the material. Below is a representative example of the data that would be presented.



Product Information

Parameter	Specification
Product Name	Tezacaftor-d6
CAS Number	Not Available
Molecular Formula	C26H21D6F3N2O6
Molecular Weight	526.5 g/mol
Chemical Structure	(See Figure 1 below)

Analytical Data

Test	Specification	Result	Method
Appearance	White to off-white solid	Conforms	Visual Inspection
Identity by ¹H NMR	Consistent with structure	Conforms	Nuclear Magnetic Resonance
Identity by MS	Consistent with structure	Conforms	Mass Spectrometry
Purity by HPLC	≥ 98.0%	99.5%	High-Performance Liquid Chromatography
Isotopic Purity	≥ 98% Deuterium Incorporation	Conforms	Mass Spectrometry
Storage	-20°C, protect from light	-	-

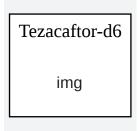
Physicochemical Properties

Tezacaftor possesses specific physicochemical properties that are important for its formulation and biological activity.



Property	Value
Molecular Weight	520.51 g/mol [4]
XLogP	2.67[5]
Hydrogen Bond Donors	4
Hydrogen Bond Acceptors	8
Rotatable Bonds	9

Visualizations Chemical Structure of Tezacaftor-d6



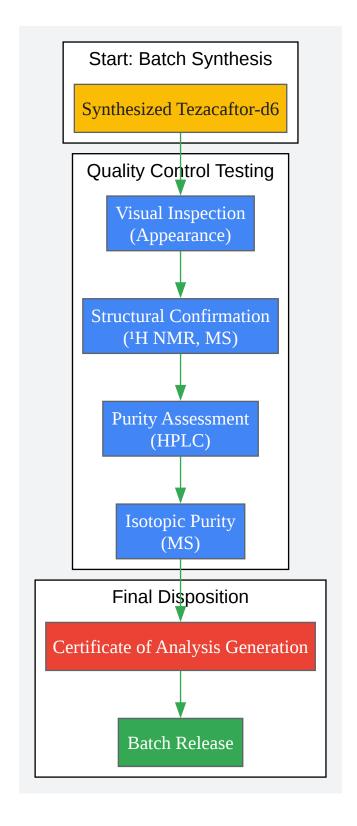
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Caption: Chemical structure of **Tezacaftor-d6**.

Analytical Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control analysis of a batch of **Tezacaftor-d6**.





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Caption: A logical workflow for the quality control of **Tezacaftor-d6**.



Experimental Protocols

This section details the methodologies for the key experiments cited in the Certificate of Analysis.

Identity by ¹H NMR (Proton Nuclear Magnetic Resonance)

- Objective: To confirm the chemical structure of the molecule by analyzing the chemical shifts and splitting patterns of its protons.
- Instrumentation: 400 MHz NMR Spectrometer.
- Sample Preparation: The sample is dissolved in a deuterated solvent, typically DMSO-d6.
- Protocol:
 - A small amount of the **Tezacaftor-d6** sample is accurately weighed and dissolved in approximately 0.7 mL of DMSO-d6 in an NMR tube.
 - The sample is placed in the NMR spectrometer.
 - The ¹H NMR spectrum is acquired.
 - The resulting spectrum is compared to a reference spectrum or to the expected chemical shifts and coupling constants for Tezacaftor. The absence of signals at the positions where deuterium has been incorporated confirms successful labeling.

Identity and Isotopic Purity by Mass Spectrometry (MS)

- Objective: To confirm the molecular weight of **Tezacaftor-d6** and to determine its isotopic purity.
- Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
- Protocol:
 - The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile).



- The solution is infused into the mass spectrometer.
- The mass spectrum is acquired in positive ion mode.
- The observed mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ is compared to the calculated theoretical mass.
- The isotopic distribution is analyzed to confirm the level of deuterium incorporation.

Purity by High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of the compound by separating it from any impurities.
- Instrumentation: HPLC system with a UV detector.
- Method Parameters (based on published methods for Tezacaftor):
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
 - Mobile Phase: A gradient of methanol and a buffered aqueous solution (e.g., triethylamine buffer at pH 4.2). A typical starting composition could be 40:60 (v/v) methanol:buffer.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μL.
 - Detection Wavelength: 260 nm.
 - Column Temperature: Ambient.
- Protocol:
 - A standard solution of **Tezacaftor-d6** is prepared in a suitable diluent (e.g., methanol).
 - The sample is injected into the HPLC system.
 - The chromatogram is recorded.



The area of the main peak corresponding to **Tezacaftor-d6** is compared to the total area
of all peaks to calculate the purity as a percentage.

This technical guide provides a framework for understanding the essential components of a Certificate of Analysis for **Tezacaftor-d6**. For specific batch information, always refer to the CoA provided by the manufacturer.

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- To cite this document: BenchChem. [A Technical Guide to the Certificate of Analysis for Tezacaftor-d6]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569197#tezacaftor-d6-certificate-of-analysis-explained]

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